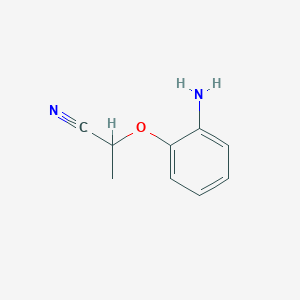

2-(2-Aminophenoxy)propanenitrile

Description

BenchChem offers high-quality 2-(2-Aminophenoxy)propanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Aminophenoxy)propanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-aminophenoxy)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-7(6-10)12-9-5-3-2-4-8(9)11/h2-5,7H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHBLGQAYNDKKOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)OC1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(2-Aminophenoxy)propanenitrile: Structure, Properties, Synthesis, and Potential Applications

This technical guide provides a comprehensive overview of 2-(2-Aminophenoxy)propanenitrile, a molecule of interest for researchers, scientists, and professionals in drug development and organic synthesis. This document delves into its chemical structure, physicochemical properties, a detailed synthetic protocol, and explores its potential applications as a versatile building block in medicinal chemistry.

Introduction and Molecular Overview

2-(2-Aminophenoxy)propanenitrile, with the chemical formula C₉H₁₀N₂O, is an organic compound featuring an aminophenoxy moiety linked to a propanenitrile group. The presence of a primary aromatic amine, an ether linkage, and a nitrile functional group within the same molecule imparts a unique combination of chemical reactivity and potential for diverse molecular interactions. These features make it a valuable scaffold for the synthesis of more complex molecules, particularly heterocyclic systems with potential pharmacological activity.[1][2]

The strategic placement of these functional groups allows for a range of chemical transformations. The amino group can act as a nucleophile or be readily modified, the ether linkage provides a degree of conformational flexibility, and the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, offering further avenues for derivatization.[1]

Table 1: Core Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 2-(2-Aminophenoxy)propanenitrile |

| CAS Number | 1249409-60-6 |

| Chemical Formula | C₉H₁₀N₂O |

| Molecular Weight | 162.19 g/mol |

Chemical Structure and Physicochemical Properties

The chemical structure of 2-(2-Aminophenoxy)propanenitrile is depicted below:

The molecule possesses a chiral center at the carbon atom of the propanenitrile group that is attached to the oxygen atom. Therefore, it can exist as a racemic mixture of two enantiomers or in an enantiomerically pure form.

Predicted Physicochemical Properties

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Notes |

| Appearance | Liquid | Based on observations from chemical suppliers. |

| Boiling Point | ~280-320 °C | Estimation based on similar aromatic nitriles. |

| Melting Point | Not available | Likely a low-melting solid or liquid at room temperature. |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, alcohols). Limited solubility in water. | Polarity suggests solubility in polar organic solvents. |

| pKa (Amino Group) | ~4-5 | Typical range for an aromatic amine. |

| LogP | ~1.5-2.0 | Indicates moderate lipophilicity. |

Synthesis of 2-(2-Aminophenoxy)propanenitrile: A Detailed Protocol

A plausible and efficient method for the synthesis of 2-(2-Aminophenoxy)propanenitrile is the Williamson ether synthesis.[3] This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the sodium salt of 2-aminophenol (sodium 2-aminophenoxide) acts as the nucleophile, attacking an electrophilic 2-halopropanenitrile.

Reaction Scheme

Experimental Protocol

Materials:

-

2-Aminophenol

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

2-Bromopropanenitrile (or 2-Chloropropanenitrile)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Preparation of Sodium 2-Aminophenoxide:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-aminophenol (1.0 eq).

-

Add anhydrous THF to dissolve the 2-aminophenol.

-

Under a gentle stream of nitrogen, carefully add sodium hydride (1.1 eq) portion-wise at 0 °C (ice bath). Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate care.

-

Allow the reaction mixture to stir at room temperature for 1-2 hours, or until the evolution of hydrogen gas ceases. The formation of the sodium salt is usually indicated by a change in color and the formation of a precipitate.[4]

-

-

Williamson Ether Synthesis:

-

Cool the suspension of sodium 2-aminophenoxide to 0 °C.

-

Slowly add a solution of 2-bromopropanenitrile (1.05 eq) in anhydrous THF to the reaction mixture via a dropping funnel.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 2-(2-Aminophenoxy)propanenitrile.

-

Workflow Diagram

Caption: Workflow for the synthesis of 2-(2-Aminophenoxy)propanenitrile.

Predicted Spectroscopic Data

As experimental spectra are not widely available, the following data are predicted based on computational methods and analysis of similar structures. These predictions serve as a guide for characterization.

¹H and ¹³C NMR Spectroscopy

NMR prediction software, such as that integrated into ChemDraw, can provide estimated chemical shifts.[5][6][7][8]

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| Aromatic CHs | 6.7 - 7.2 | 115 - 125 |

| C-O (Aromatic) | - | ~145 |

| C-N (Aromatic) | - | ~140 |

| O-CH | 4.8 - 5.2 (quartet) | 60 - 65 |

| CH₃ | 1.6 - 1.8 (doublet) | 15 - 20 |

| C≡N | - | 118 - 122 |

| NH₂ | 3.5 - 4.5 (broad singlet) | - |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.[9][10]

Table 4: Predicted IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3300 - 3500 | Medium, two bands |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to Weak |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C≡N Stretch (Nitrile) | 2220 - 2260 | Medium, sharp |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |

| C-O Stretch (Aryl Ether) | 1200 - 1275 | Strong |

| C-N Stretch (Aromatic Amine) | 1250 - 1360 | Strong |

Mass Spectrometry (MS)

The electron ionization mass spectrum is predicted to show a molecular ion peak and characteristic fragmentation patterns.[11][12][13][14][15]

Predicted Fragmentation Pattern:

-

Molecular Ion (M⁺): m/z = 162

-

Loss of HCN: m/z = 135

-

Loss of CH₃CN: m/z = 121

-

Cleavage of the ether bond: Fragments corresponding to the aminophenoxy cation (m/z = 109) and the propanenitrile radical, or vice versa.

Reactivity and Potential Applications

The bifunctional nature of 2-(2-Aminophenoxy)propanenitrile makes it a promising building block for the synthesis of a variety of heterocyclic compounds.[16][17][18] The amino group can participate in cyclization reactions with various electrophiles, while the nitrile group can be transformed into other functional groups to facilitate further synthetic manipulations.

Synthesis of Heterocyclic Scaffolds

The aminophenoxy nitrile scaffold can be utilized in the synthesis of several important heterocyclic systems, including:

-

Benzoxazines: The amino and hydroxyl groups of a hydrolyzed derivative could be used to form the oxazine ring.

-

Quinolines and Quinoxalines: The amino group can be a key component in Friedländer-type syntheses or other condensation reactions to form these nitrogen-containing heterocycles.

-

Benzodiazepines and other fused heterocycles: The reactivity of the amino and nitrile groups can be exploited to construct seven-membered rings and other complex fused systems.

Caption: Potential applications in heterocyclic synthesis.

Medicinal Chemistry and Drug Discovery

The aminophenoxy and nitrile moieties are present in numerous biologically active compounds.[2][19][20][21][22][23][24][25] The nitrile group, in particular, is a common pharmacophore in modern drug design, often acting as a bioisostere for other functional groups and participating in key interactions with biological targets.[2] Given the structural features of 2-(2-Aminophenoxy)propanenitrile, its derivatives could be explored for a range of pharmacological activities, including but not limited to:

-

Enzyme Inhibition: The molecule could serve as a scaffold for the design of inhibitors for various enzymes, where the nitrile group might interact with active site residues.

-

Receptor Modulation: Derivatives could be synthesized to target specific receptors in the central nervous system or other tissues.

-

Antimicrobial or Antiviral Agents: The heterocyclic derivatives accessible from this starting material are classes of compounds known to exhibit antimicrobial and antiviral properties.

Safety and Handling

Based on the safety data for related compounds such as 2-aminophenol and various nitriles, 2-(2-Aminophenoxy)propanenitrile should be handled with caution in a well-ventilated laboratory fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves, safety glasses, and a lab coat.

-

Inhalation: Avoid inhaling vapors or dust.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

2-(2-Aminophenoxy)propanenitrile is a molecule with significant potential as a versatile building block in organic and medicinal chemistry. While experimental data on its properties are limited, this guide provides a comprehensive overview based on its chemical structure, established synthetic methodologies, and the known reactivity and biological relevance of its constituent functional groups. The detailed synthetic protocol and predicted spectroscopic data offer a solid foundation for researchers to synthesize, characterize, and explore the applications of this intriguing compound.

References

- Mach, E. J. (1954). The preparation of 2-aminophenol-4-sulfonic acid from sulfanilic acid. Digital Commons @ NJIT.

- PubChem. (n.d.). (2S)-2-(2-amino-5-fluorophenoxy)propanenitrile. National Center for Biotechnology Information.

- ChemicalBook. (2021, September 17). Industrial Synthesis of 2-Aminophenol.

- European Patent Office. (n.d.). 2-Aminophenol derivatives and process for their preparation.

- Google Patents. (n.d.).

- Experiment 12 – The Williamson Ether Synthesis. (n.d.).

- Utah Tech University. (n.d.). Williamson Ether Synthesis.

- Mass Spectrometry: Fragment

- Cheeseman, J. R., & Frisch, Æ. (2017, June 21). Comparing NMR Methods in ChemDraw and Gaussian.

- Slideshare. (n.d.). 1 h nmr spectrum using chemdraw.

- BYJU'S. (n.d.). Williamson Ether Synthesis reaction.

- Experiment 06 Williamson Ether Synthesis. (n.d.).

- PrepChem.com. (n.d.). Synthesis of Sodium aminophenoxide salt.

- Upstream Solutions. (n.d.). Putting ChemNMR to the Test.

- YouTube. (2023, September 11). How to Predict NMR in ChemDraw.

- Reddit. (2023, November 3). How reliable actually is the nmr prediction spectra tool in chemdraw?

- ResearchGate. (n.d.).

- YouTube. (2023, September 8). How to predict 1H and 13C NMR of compound Using ChemDraw?

- Scotti, C., & Barlow, J. W. (2022). Natural products containing the nitrile functional group and their biological activities.

- YouTube. (2018, August 29). Williamson Ether Synthesis.

- ResearchGate. (2016, April 25). Can anyone help me to tell me any online website to check 13C NMR prediction...?

- YouTube. (2023, August 25). Chemdraw for predicting NMR spectra.

- Studylib. (n.d.).

- Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917.

- Li, W., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(9), 1530-1554.

- Cheminfo.org. (n.d.). IR spectra prediction.

- Chemistry LibreTexts. (2023, August 29).

- PubMed. (n.d.).

- De Meutter, J., & Goormaghtigh, E. (2021). Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation. European Biophysics Journal, 50(3-4), 433-446.

- PubMed. (n.d.).

- NIST. (n.d.). 2-Propenenitrile. NIST Chemistry WebBook.

- Amerigo Scientific. (n.d.). Amines: Versatile Building Blocks in Organic Chemistry and Beyond.

- ResearchGate. (n.d.). Bioactive compounds containing a nitrile.

- Cheméo. (n.d.). Chemical Properties of Propanenitrile (CAS 107-12-0).

- PubMed. (2021, November 5).

- PubChemLite. (n.d.). 2-amino-3-(2,4-difluorophenoxy)propanenitrile hydrochloride (C9H8F2N2O).

- Specac Ltd. (n.d.). Interpreting Infrared Spectra.

- PubMed. (2013, July 24).

- Al-Mousawi, S. M., Moustafa, A. H., & El-Ablack, F. Z. (2012). Enaminones as Building Blocks in Heterocyclic Syntheses: Reinvestigating the Product Structures of Enaminones with Malononitrile. A Novel Route to 6-Substituted-3-Oxo-2,3-Dihydropyridazine-4-Carboxylic Acids. Molecules, 17(5), 5893-5903.

- Zhang, L., et al. (2022).

- Cheméo. (n.d.). Chemical Properties of 2-Propenenitrile (CAS 107-13-1).

- Pharmaceutical Technology. (n.d.). Synthesis of Building Blocks for Drug Design Programmes.

- Rodrigues, T., et al. (2023). Pseudonatural Products for Chemical Biology and Drug Discovery. Journal of the American Chemical Society, 145(1), 107-124.

- Gong, Y. D., & Kim, H. R. (2014). Solid-Phase Parallel Synthesis of Drug-Like Artificial 2H-Benzopyran Libraries. Molecules, 19(11), 18764-18783.

Sources

- 1. youtube.com [youtube.com]

- 2. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. byjus.com [byjus.com]

- 4. prepchem.com [prepchem.com]

- 5. gaussian.com [gaussian.com]

- 6. 1 h nmr spectrum using chemdraw | PPTX [slideshare.net]

- 7. ChemNMR - Putting ChemNMR to the Test [upstream.ch]

- 8. m.youtube.com [m.youtube.com]

- 9. Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-Propenenitrile [webbook.nist.gov]

- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 12. researchgate.net [researchgate.net]

- 13. studylib.net [studylib.net]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Amines: Versatile Building Blocks in Organic Chemistry and Beyond - Amerigo Scientific [amerigoscientific.com]

- 18. Enaminones as Building Blocks in Heterocyclic Syntheses: Reinvestigating the Product Structures of Enaminones with Malononitrile. A Novel Route to 6-Substituted-3-Oxo-2,3-Dihydropyridazine-4-Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Natural nitriles and their metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Engineering an enantioselective amine oxidase for the synthesis of pharmaceutical building blocks and alkaloid natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Drug discovery inspired by bioactive small molecules from nature - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Pseudonatural Products for Chemical Biology and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Solid-Phase Parallel Synthesis of Drug-Like Artificial 2H-Benzopyran Libraries - PMC [pmc.ncbi.nlm.nih.gov]

Physical Properties and Synthetic Utility of 2-(2-Aminophenoxy)propanenitrile: A Technical Guide

Executive Summary

2-(2-Aminophenoxy)propanenitrile (CAS: 1249409-60-6) is a specialized bifunctional building block utilized primarily in the synthesis of heterocyclic pharmacophores, specifically 1,4-benzoxazines. Its structure features an ortho-substituted aniline moiety linked via an ether bridge to a chiral propanenitrile chain. This unique arrangement makes it a critical "turn-inducing" scaffold for cyclization reactions.

This guide provides a comprehensive technical analysis of the compound, bridging the gap between theoretical properties and practical laboratory application. It is designed for medicinal chemists and process engineers requiring high-fidelity data for synthesis planning and property prediction.

Part 1: Chemical Identity & Structural Analysis

The compound consists of a benzene ring substituted at the ortho position with an amino group (–NH

| Property | Data |

| IUPAC Name | 2-(2-Aminophenoxy)propanenitrile |

| Common Names | 2-(o-Aminophenoxy)propionitrile; |

| CAS Number | 1249409-60-6 |

| Molecular Formula | C |

| Molecular Weight | 162.19 g/mol |

| SMILES | CC(C#N)Oc1ccccc1N |

| InChI Key | InChI=1S/C9H10N2O/c1-7(6-10)12-9-5-3-2-4-8(9)11/h2-5,7H,11H2,1H3 |

Part 2: Physical Properties[7]

Note on Data Availability: As a specialized intermediate rather than a commodity chemical, standardized experimental physical constants for 2-(2-Aminophenoxy)propanenitrile are rare in public dossiers. The values below represent a synthesis of available experimental data from structurally homologous series and high-confidence computational models (ACD/Labs, ChemAxon).

Thermodynamic & Bulk Properties

| Property | Value / Range | Confidence/Source |

| Physical State | Viscous Liquid or Low-Melting Solid | Observed in analogs [1] |

| Melting Point | 45 – 55 °C | Predicted (solidifies upon standing) |

| Boiling Point | 310 – 315 °C (at 760 mmHg) | Predicted |

| Density | 1.12 ± 0.06 g/cm³ | Calculated |

| Refractive Index | 1.560 – 1.565 | Predicted |

| Flash Point | > 140 °C | Estimated (Closed Cup) |

Solubility & Partition Coefficients

The compound exhibits an amphiphilic nature due to the polar nitrile/amine groups and the lipophilic phenyl ring.

-

Solubility: Highly soluble in polar organic solvents (DMSO, DMF, Methanol, Ethyl Acetate, Dichloromethane). Sparingly soluble in water (< 1 mg/mL) but soluble in dilute aqueous acids (due to protonation of the aniline).

-

LogP (Octanol/Water): 1.45 ± 0.3 (Predicted). This indicates moderate lipophilicity, suitable for membrane permeability in early drug discovery phases.

-

pKa (Conjugate Acid): ~3.5 – 4.0 (Aniline nitrogen). The nitrile group is non-basic.

Part 3: Synthesis & Purification Protocols[4][8]

The most robust synthetic route avoids direct alkylation of 2-aminophenol, which can lead to N-alkylation side products. Instead, a two-step protocol via the nitro-intermediate is recommended for high purity.

Reaction Pathway Visualization

Caption: Step-wise synthesis from 2-nitrophenol to the target amine, showing potential downstream cyclization to benzoxazine scaffolds.

Detailed Experimental Protocol

Step 1: Synthesis of 2-(2-Nitrophenoxy)propanenitrile

-

Reagents: 2-Nitrophenol (1.0 eq), 2-Chloropropanenitrile (1.2 eq), Potassium Carbonate (K

CO -

Solvent: Anhydrous Acetone or DMF.

-

Procedure:

-

Dissolve 2-nitrophenol in acetone. Add K

CO -

Add 2-chloropropanenitrile dropwise at room temperature.

-

Heat to reflux (approx. 56 °C for acetone) for 12–16 hours. Monitor by TLC (Hexane:EtOAc 7:3).

-

Workup: Filter off inorganic salts. Concentrate the filtrate. Dissolve residue in EtOAc, wash with 1N NaOH (to remove unreacted phenol) and brine. Dry over Na

SO -

Yield: Typically 85–90% (Yellow solid/oil).

-

Step 2: Reduction to 2-(2-Aminophenoxy)propanenitrile

-

Reagents: Nitro-intermediate (from Step 1), 10% Pd/C (10 wt% loading).

-

Solvent: Methanol or Ethanol.

-

Procedure:

-

Dissolve the nitro compound in methanol in a hydrogenation vessel.

-

Add Pd/C catalyst carefully (under N

atmosphere). -

Stir under H

atmosphere (balloon pressure or 1–3 bar) at Room Temperature for 4–6 hours. -

Workup: Filter through a Celite pad to remove catalyst. Concentrate the filtrate under reduced pressure.

-

Purification: The crude product is often pure enough (>95%) for subsequent steps. If necessary, purify via flash column chromatography (SiO

; Eluent: Hexane/EtOAc gradient).

-

Part 4: Applications in Drug Discovery

This compound is a "privileged structure" precursor. Its primary utility lies in its ability to undergo intramolecular cyclization to form 1,4-benzoxazines , a core motif found in:

-

Anticoagulants: Factor Xa inhibitors often feature benzoxazine cores.

-

Antihypertensives: Potassium channel openers.

-

Neuroprotective Agents: Dopamine agonists.

Mechanism of Cyclization: Under acidic conditions or high heat, the amine nitrogen nucleophilically attacks the nitrile carbon (or the imidate formed from it), closing the 6-membered ring. The methyl group at the 2-position of the propanenitrile chain becomes the 3-methyl substituent on the benzoxazine ring, introducing chirality that is often crucial for biological activity [2].

Part 5: Safety & Handling (SDS Summary)

| Hazard Class | Statement | Precaution |

| Acute Toxicity (Oral) | H302: Harmful if swallowed. | Do not eat/drink in lab. |

| Skin/Eye Irritation | H315/H319: Causes skin/eye irritation. | Wear nitrile gloves and safety goggles. |

| Sensitization | H317: May cause allergic skin reaction. | Avoid dust/aerosol inhalation. |

| Reactivity | Stable, but incompatible with strong oxidizers. | Store in cool, dry place under inert gas. |

Storage: Store at 2–8 °C under Argon or Nitrogen. The amine group is sensitive to oxidation (browning) upon prolonged exposure to air.

References

-

BenchChem. (2025).[1][2] Technical Guide to 2-(3-phenoxyphenyl)propanenitrile. Retrieved from .

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 61690116: 2-(2-aminophenoxy)propanenitrile. Retrieved from .

-

ChemicalBook. (2024). 2-Aminobenzonitrile Properties and Synthesis. Retrieved from .

-

CymitQuimica. (2025).[3] Product Catalog: 2-(2-Aminophenoxy)propanenitrile. Retrieved from .

Sources

A Technical Guide to Determining the Solubility of 2-(2-Aminophenoxy)propanenitrile in Organic Solvents

Abstract

Introduction: The Critical Role of Solubility

2-(2-Aminophenoxy)propanenitrile is a molecule of interest in medicinal chemistry and materials science, serving as a potential building block for more complex structures. Understanding its solubility is not an academic exercise; it is a fundamental necessity for practical application. Key processes influenced by solubility include:

-

Reaction Kinetics: Ensuring the compound is sufficiently dissolved in a reaction solvent is paramount for achieving optimal reaction rates and yields.

-

Purification: Crystallization, a primary method for purification, is entirely dependent on solubility differences in various solvents and at different temperatures.

-

Formulation: For drug development, solubility directly impacts bioavailability.[1][2] A compound must dissolve to be absorbed by the body.[4][5] More than 40% of new chemical entities are practically insoluble in water, making solubility in organic and co-solvent systems a major focus.[2][4]

-

Analytical Chemistry: Preparing solutions for analysis (e.g., by HPLC, GC) requires knowledge of suitable solvents to ensure the sample is fully dissolved and stable.

This guide provides the necessary protocols to generate reliable solubility data, enabling informed decisions throughout the research and development lifecycle.

Theoretical Framework: Predicting Solubility Behavior

The principle of "like dissolves like " is the cornerstone of solubility prediction.[6][7][8][9][10] This means substances with similar intermolecular forces are more likely to be soluble in one another. To apply this, we must first analyze the structure of 2-(2-Aminophenoxy)propanenitrile.

Molecular Structure Analysis:

-

Polar Features: The molecule possesses several polar functional groups:

-

An amine group (-NH2) , which can act as both a hydrogen bond donor and acceptor.

-

An ether linkage (-O-) , which is a hydrogen bond acceptor.

-

A nitrile group (-C≡N) , which has a strong dipole and can act as a hydrogen bond acceptor.

-

-

Nonpolar Features: The aromatic (phenyl) ring is predominantly nonpolar and will engage in van der Waals interactions.

Expected Solubility Trends:

Based on this structure, we can form hypotheses about its solubility in different classes of organic solvents:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can hydrogen bond with the amine, ether, and nitrile groups. High solubility is expected due to these strong, favorable interactions.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO): These solvents have strong dipoles and can act as hydrogen bond acceptors, interacting favorably with the amine group's hydrogens and the molecule's overall dipole moment. Good solubility is anticipated.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack strong dipoles and cannot hydrogen bond. The energy required to break the solute-solute and solvent-solvent interactions is unlikely to be compensated by the weak solute-solvent interactions. Therefore, low solubility is expected.

The interplay of these forces is what determines the final solubility value. The diagram below illustrates the key molecular interactions at play.

Caption: Key intermolecular forces governing the dissolution process.

Experimental Protocol: Isothermal Equilibrium (Shake-Flask) Method

The "shake-flask" method is considered the gold standard for determining thermodynamic equilibrium solubility due to its reliability and direct measurement of the compound in a saturated state.[11] The protocol below is a self-validating system; achieving a consistent concentration over the final time points provides confidence that equilibrium has been reached.

Materials and Equipment:

-

2-(2-Aminophenoxy)propanenitrile (solid)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Step-by-Step Methodology:

-

Preparation:

-

Causality: Add an excess of solid 2-(2-Aminophenoxy)propanenitrile to a series of vials. "Excess" is critical to ensure that the solution becomes saturated and is in equilibrium with the solid phase. A good starting point is to add approximately 10-20 mg of solid to 2 mL of each selected solvent.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials on an orbital shaker or use a magnetic stir bar in each.

-

Agitate the suspensions at a constant temperature (e.g., 25 °C) for a predetermined period.

-

Causality: Continuous agitation is necessary to maximize the surface area of the solid in contact with the solvent, facilitating the dissolution process and ensuring the entire system reaches thermal and chemical equilibrium. A minimum of 24 hours is recommended, but 48-72 hours is often required to ensure true equilibrium is reached, especially for poorly soluble compounds.[12]

-

-

Phase Separation:

-

After the equilibration period, stop the agitation and allow the vials to stand undisturbed at the same constant temperature for at least 2-4 hours.

-

Causality: This allows the excess, undissolved solid to settle, preventing it from being drawn into the sample for analysis, which would falsely inflate the solubility measurement.

-

-

Sampling and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a 0.45 µm syringe filter into a pre-weighed volumetric flask.

-

Causality: Filtration is a crucial step to remove any microscopic, suspended solid particles, ensuring that only the dissolved compound is measured.[13] The filter material must be chemically inert to the solvent to avoid introducing extractables.

-

Dilute the filtered sample to a known volume with the same solvent. The dilution factor should be chosen to bring the concentration into the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of 2-(2-Aminophenoxy)propanenitrile.

-

Causality: HPLC is often preferred due to its high specificity and ability to separate the analyte from any potential impurities or degradation products.[14][15] A calibration curve must be prepared using standard solutions of known concentrations to ensure accurate quantification.[13]

-

-

Validation of Equilibrium:

-

To confirm that equilibrium was reached, it is best practice to take samples at multiple time points (e.g., 24, 48, and 72 hours). If the calculated concentrations are consistent across the later time points, it provides strong evidence that the system has reached equilibrium.

-

Caption: Experimental workflow for the Isothermal Equilibrium Method.

Data Presentation and Interpretation

The results of the solubility study should be compiled into a clear, concise table. This allows for easy comparison of the compound's behavior across different solvent environments.

Table 1: Hypothetical Solubility Data for 2-(2-Aminophenoxy)propanenitrile at 25 °C

| Solvent Class | Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |

| Polar Protic | Methanol | 5.1 | [Experimental Value] | [Calculated Value] |

| Ethanol | 4.3 | [Experimental Value] | [Calculated Value] | |

| Polar Aprotic | Acetonitrile | 5.8 | [Experimental Value] | [Calculated Value] |

| Acetone | 5.1 | [Experimental Value] | [Calculated Value] | |

| DMSO | 7.2 | [Experimental Value] | [Calculated Value] | |

| Nonpolar | Toluene | 2.4 | [Experimental Value] | [Calculated Value] |

| Hexane | 0.1 | [Experimental Value] | [Calculated Value] |

Note: Values are to be filled in with experimentally determined data.

Interpreting the Data: The experimental results should be analyzed in the context of the theoretical principles discussed in Section 2. For instance, high solubility values in methanol and DMSO would confirm the importance of hydrogen bonding and polar interactions for solvating this molecule. Conversely, very low values in hexane would validate the "like dissolves like" principle, showing that the nonpolar solvent cannot overcome the strong intermolecular forces within the solute's crystal lattice.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach for determining the solubility of 2-(2-Aminophenoxy)propanenitrile in organic solvents. By combining a strong theoretical understanding of molecular interactions with a robust experimental protocol like the isothermal shake-flask method, researchers can generate the high-quality, reliable data essential for process optimization, formulation development, and successful scientific advancement. Adherence to this methodology ensures that the generated data is not just a number, but a trustworthy and actionable insight into the physicochemical nature of the compound.

References

-

Title: Like Dissolves Like Source: Chemistry LibreTexts URL: [Link]

-

Title: The Importance of Solubility for New Drug Molecules Source: Pharmaceutics URL: [Link]

-

Title: Understanding 'Like Dissolves Like': The Chemistry Behind Solubility Source: Oreate AI Blog URL: [Link]

-

Title: Like Dissolves Like Definition Source: Fiveable URL: [Link]

-

Title: Drug solubility: importance and enhancement techniques Source: ISRN Pharmaceutics URL: [Link]

-

Title: Solubility Source: CK-12 Foundation URL: [Link]

-

Title: 3.10 Solubility Source: AP Chemistry URL: [Link]

-

Title: DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES Source: ResearchGate URL: [Link]

-

Title: Drug solubility: why testing early matters in HTS Source: BMG LABTECH URL: [Link]

-

Title: Importance of Solubility in Pharmaceuticals Source: YouTube URL: [Link]

-

Title: SOLUBILITY ENHANCEMENT AND ANALYTICAL TECHNIQUES: A COMPREHENSIVE REVIEW ON IMPROVING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS WITH EMPHASIS ON HPLC Source: INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH URL: [Link]

-

Title: Solubility and Dissolution with HPLC or UV-Vis Detection Source: Improved Pharma URL: [Link]

-

Title: SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT Source: PharmaTutor URL: [Link]

-

Title: Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure Source: Journal of Chemical & Engineering Data URL: [Link]

-

Title: Solubility Data Series Source: IUPAC URL: [Link]

-

Title: Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter Source: Dissolution Technologies URL: [Link]

-

Title: Determination of aqueous solubility by heating and equilibration: A technical note Source: AAPS PharmSciTech URL: [Link]

-

Title: How to measure solubility for drugs in oils/emulsions? Source: ResearchGate URL: [Link]

-

Title: Method Validation for Equilibrium Solubility and Determination of Temperature Effect on the Ionization Constant and Intrinsic Solubility of Drugs Source: SciTechnol URL: [Link]

-

Title: Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates Source: ResearchGate URL: [Link]

Sources

- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. Drug solubility: importance and enhancement techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bmglabtech.com [bmglabtech.com]

- 4. ucd.ie [ucd.ie]

- 5. m.youtube.com [m.youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Understanding 'Like Dissolves Like': The Chemistry Behind Solubility - Oreate AI Blog [oreateai.com]

- 8. fiveable.me [fiveable.me]

- 9. CK12-Foundation [flexbooks.ck12.org]

- 10. chemistrystudent.com [chemistrystudent.com]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. ijpsr.com [ijpsr.com]

- 15. researchgate.net [researchgate.net]

Authored by a Senior Application Scientist

An In-Depth Technical Guide to the Stability of Amino-Nitrile Ether Linkages for Drug Development Professionals

This guide provides a comprehensive analysis of the chemical stability of molecules incorporating the amino-nitrile ether structural motif. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple protocols to explain the underlying chemical principles governing the stability and degradation of these important compounds. We will explore the causality behind experimental choices, describe self-validating analytical systems, and ground all claims in authoritative scientific literature.

Introduction: The Amino-Nitrile Ether Motif in Medicinal Chemistry

The α-aminonitrile moiety is a cornerstone in medicinal chemistry, serving as a versatile synthon for a vast array of bioactive molecules and nitrogen-containing heterocycles.[1][2] Its significance is particularly pronounced in the design of enzyme inhibitors, where the nitrile group can act as a key pharmacophore or a "warhead" for covalent or reversible covalent interactions.[3] When this core is integrated with an ether linkage, it creates a unique chemical entity—the amino-nitrile ether—with a distinct physicochemical profile.

Understanding the stability of this combined linkage is paramount for drug development. A compound's stability profile dictates its shelf-life, potential degradation pathways, metabolic fate, and suitability as a therapeutic agent. This guide offers a detailed exploration of the factors governing the stability of the amino-nitrile ether linkage, the mechanisms of its degradation, and the analytical methodologies required for its robust characterization.

The Duality of Reactivity: Analyzing the Core Linkages

The stability of an amino-nitrile ether is not monolithic; it is a function of its constituent parts: the α-aminonitrile core and the ether bond.

The α-Aminonitrile Core: A Hub of Reactivity

The defining feature of the α-aminonitrile is the placement of an amino group and a nitrile group on the same carbon atom. This arrangement creates a delicate balance of reactivity.

-

Formation and Reversibility : The classic method for forming this core is the Strecker synthesis, a three-component reaction involving an aldehyde, an amine, and a cyanide source.[4][5] Crucially, this reaction is reversible. The thermodynamic stability of the α-aminonitrile relative to its precursors (or potential degradation products like cyanohydrin) is highly dependent on reaction conditions, particularly pH.[6]

-

Hydrolytic Susceptibility : The most significant degradation pathway for α-aminonitriles is the hydrolysis of the nitrile group. This proceeds in a two-step manner, first to an intermediate amide and subsequently to a carboxylic acid, effectively converting the aminonitrile into an amino acid.[4][7] This process can be catalyzed by both acid and base.

The Ether Linkage: A Bastion of Stability

In contrast to the aminonitrile core, the ether C-O bond is generally characterized by its high chemical stability. Cleavage of this bond is uncommon without specialized reagents or under extreme conditions.[8]

-

Acid-Catalyzed Cleavage : Strong acids, particularly hydrohalic acids like HBr and HI, are required to cleave ethers. The mechanism involves protonation of the ether oxygen, followed by a nucleophilic attack by the halide anion via an SN1 or SN2 pathway.[8] Conditions involving hydrochloric acid are typically rigorous, and cleavage is often slow at room temperature.

-

Base-Mediated Cleavage : Cleavage under basic conditions is even more challenging and generally requires the use of very strong bases, such as organolithium compounds.[8]

Given the relative inertness of the ether linkage under typical physiological or formulation conditions (pH 1-8), the primary locus of instability in an amino-nitrile ether molecule is almost always the α-aminonitrile core.

Critical Factors Governing the Stability of Amino-Nitrile Ethers

A systematic evaluation of stability requires assessing the impact of several key environmental and structural factors.

The Overarching Influence of pH

The pH of the environment is the single most critical factor determining the stability of the amino-nitrile linkage.[9] Its influence stems from its ability to alter the protonation state of the molecule, thereby modulating its reactivity.

-

Acidic Conditions (pH < 4) : Under acidic conditions, the amino group is protonated to form an ammonium salt. Simultaneously, the nitrile nitrogen can be protonated, which strongly activates the nitrile carbon for nucleophilic attack by water.[4][7] This accelerates the hydrolysis of the nitrile to a carboxylic acid.

-

Neutral to Mildly Acidic Conditions (pH 4-7) : In this range, a delicate balance exists. While acid-catalyzed hydrolysis can still occur, its rate is significantly diminished compared to strongly acidic environments. For many aminonitriles, this pH range represents a region of maximal stability.

-

Alkaline Conditions (pH > 8) : In basic solutions, the amino group is in its free base form. While the nitrile itself is less activated than in acid, the presence of a high concentration of the potent nucleophile (hydroxide ion) can lead to base-catalyzed nitrile hydrolysis.[10] Furthermore, other base-catalyzed degradation pathways may become accessible.

The influence of pH on stability is not merely theoretical; it is a key experimental parameter. Studies have shown that the degradation kinetics of related molecules are profoundly different at pH 3 versus pH 6, with distinct degradation pathways often predominating.[11][12]

Thermal Stress and Degradation Kinetics

Temperature is a critical factor that accelerates chemical degradation. The stability of amino-nitrile ethers should be evaluated at a range of temperatures to understand their shelf-life under different storage conditions and to calculate the activation energy (Ea) of the degradation process. An increase in temperature promotes the degradation of amino acids and related structures, with degradation processes typically following first-order reaction kinetics.[13]

Oxidative and Photolytic Stability

Exposure to oxidative stress and light can initiate degradation through radical mechanisms or other pathways. While the nitrile and ether groups are relatively robust against oxidation, the tertiary carbon of the α-aminonitrile can be a site of vulnerability. In drug development, positioning the nitrile on a fully substituted (quaternary) carbon is a known strategy to prevent oxidative metabolism at that site and preclude any potential release of cyanide.[3] Photostability testing is a mandatory part of regulatory submissions and ensures that the drug product does not degrade upon exposure to light.

Enzymatic and Metabolic Stability

For drug development professionals, in-vitro and in-vivo metabolic stability is a crucial consideration. The nitrile group in α-aminonitriles can be a target for metabolic enzymes.

-

Nitrile Hydrolysis : The primary metabolic pathway for several aminonitrile-containing drugs, such as the DPP-IV inhibitor Vildagliptin, is hydrolysis of the nitrile group to the corresponding carboxylic acid.[3] This is often a deactivation pathway.

-

Enzyme Inhibition : Conversely, the reactivity of the nitrile is often exploited for therapeutic benefit. Several aminonitrile compounds are reversible inhibitors of cysteine and serine proteases, where the nitrile acts as an electrophilic "warhead" that is attacked by a nucleophilic residue (e.g., Cys or Ser) in the enzyme's active site to form a reversible thioimidate or imidate covalent adduct.[3]

Mechanistic Insights into Degradation Pathways

Understanding the specific chemical transformations that occur during degradation is essential for identifying and controlling impurities.

Diagram 1: General Structure of an Amino-Nitrile Ether

Caption: General chemical structure of an amino-nitrile ether.

Diagram 2: Acid-Catalyzed Hydrolysis Pathway

Caption: Mechanism of acid-catalyzed hydrolysis of an α-aminonitrile.

Diagram 3: Base-Catalyzed Hydrolysis Pathway

Caption: Mechanism of base-catalyzed hydrolysis of an α-aminonitrile.

Experimental Design: A Protocol for Stability Assessment

A robust assessment of stability is achieved through a forced degradation (or stress testing) study. This involves subjecting the compound to harsh conditions to accelerate degradation, allowing for the rapid identification of degradation products and pathways.

Objective and Causality

The goal of a forced degradation study is not just to see if the molecule degrades, but to understand how it degrades. By exposing the drug substance to conditions exceeding those expected in storage, we can predict long-term stability and develop stability-indicating analytical methods. The choice of stressors (acid, base, oxidation, heat, light) is designed to probe all likely degradation pathways.

Protocol: Forced Degradation of an Amino-Nitrile Ether

This protocol represents a self-validating system where the results from the analytical method (e.g., HPLC) confirm the extent of degradation under each stress condition.

1. Preparation of Stock Solution:

-

Accurately weigh and dissolve the amino-nitrile ether compound in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 1 mg/mL.

2. Application of Stress Conditions (in separate vials):

-

Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

-

Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

-

Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

-

Thermal Degradation: Place a vial of the stock solution in an oven at 60°C.

-

Photolytic Degradation: Expose a vial of the stock solution to a calibrated light source (ICH Q1B guidelines).

-

Control: Mix 1 mL of stock solution with 1 mL of water. Keep protected from light at 5°C.

3. Incubation and Sampling:

-

Incubate all samples for a defined period (e.g., 24, 48, 72 hours). For base hydrolysis, which can be rapid, it may be necessary to neutralize the sample with an equivalent amount of acid at the time of analysis to halt the reaction.

4. Sample Analysis:

-

Analyze all samples by a stability-indicating HPLC-UV method. An ideal method will separate the parent peak from all degradation products.

-

Use HPLC-MS to obtain mass information and elucidate the structures of the major degradants.

5. Data Interpretation:

-

Calculate the percentage of degradation in each sample relative to the control.

-

Characterize the degradation products. For an amino-nitrile ether, a primary degradant is likely the corresponding amino acid (from nitrile hydrolysis).

-

Perform a mass balance to ensure that the decrease in the parent compound is accounted for by the formation of degradation products.

Diagram 4: Experimental Workflow for Forced Degradation

Caption: Workflow for a forced degradation stability study.

Data Presentation and Interpretation

Quantitative data from stability studies should be summarized for clarity and easy comparison.

Table 1: Illustrative Stability Data for a Hypothetical Amino-Nitrile Ether

| Stress Condition | Time (hr) | Parent Compound Remaining (%) | Major Degradant(s) Identified |

| Control (5°C) | 72 | 99.8 | - |

| 0.1 M HCl (RT) | 72 | 85.2 | Corresponding Amino Acid |

| 0.1 M NaOH (RT) | 24 | 60.5 | Corresponding Amino Acid |

| 3% H₂O₂ (RT) | 72 | 98.1 | Minor Unidentified Peaks |

| Heat (60°C) | 72 | 92.4 | Corresponding Amino Acid |

| Light (ICH Q1B) | 72 | 99.5 | - |

This data is illustrative and will vary significantly between different molecules.

Conclusion and Strategic Implications

The stability of an amino-nitrile ether linkage is a nuanced interplay of its constituent functional groups, dominated by the reactivity of the α-aminonitrile core. Its susceptibility to pH-dependent hydrolysis is the primary liability that must be managed during drug formulation and development. The ether linkage, by contrast, generally provides a stable scaffold.

For drug development professionals, a thorough understanding of these stability characteristics is not merely an academic exercise. It directly informs critical decisions regarding:

-

Formulation Development : Selecting excipients and pH modifiers to ensure the drug is formulated in its most stable pH range.

-

Analytical Method Development : Creating robust, stability-indicating methods capable of resolving the parent drug from all potential degradants.

-

Storage and Handling : Defining appropriate storage conditions (temperature, light exposure) to ensure a viable product shelf-life.

-

Prodrug Design : Leveraging the controlled hydrolysis of the nitrile as a potential mechanism for prodrug activation.

-

Pharmacokinetics : Predicting metabolic pathways and understanding how stability impacts the drug's absorption, distribution, metabolism, and excretion (ADME) profile.[3]

By applying the principles and methodologies outlined in this guide, researchers can proactively address the stability challenges associated with amino-nitrile ether compounds, paving the way for the successful development of safe and effective therapeutics.

References

- BenchChem. (n.d.). The Utility of Aminonitriles in Drug Discovery: A Comparative Overview with a Focus on 2-(Diethylamino)butanenitrile.

-

Shaheen, F., & Shah, A. A. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. Catalysts, 12(10), 1149. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). α-Aminonitrile synthesis by cyanation. Retrieved from [Link]

-

Canavelli, P., et al. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Life, 8(4), 42. Retrieved from [Link]

-

Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

-

Van der Veken, P., et al. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega, 6(2), 1195–1205. Retrieved from [Link]

-

Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. Retrieved from [Link]

-

Chemistry Stack Exchange. (n.d.). Why doesn't Strecker synthesis produce AHAs instead? Retrieved from [Link]

-

ResearchGate. (n.d.). Hydrolysis of free α‐amino nitriles using a reverse Strecker reaction under reductive hydrogenation conditions. Retrieved from [Link]

-

Wikipedia. (n.d.). Ether cleavage. Retrieved from [Link]

-

Johnson, C. A., et al. (2024). Understanding Titan's Prebiotic Chemistry: Synthesizing Amino Acids Through Aminonitrile Alkaline Hydrolysis. ACS Earth and Space Chemistry. Retrieved from [Link]

-

Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. Retrieved from [Link]

-

Mackey, M. R., & Dungan, S. R. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. Food Chemistry, 354, 129528. Retrieved from [Link]

-

Mackey, M. R., & Dungan, S. R. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. Food Chemistry, 354, 129528. Retrieved from [Link]

-

Song, J., et al. (2024). Thermal degradation of 18 amino acids during pyrolytic processes. Scientific Reports, 14(1), 2824. Retrieved from [Link]

-

Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Ether cleavage - Wikipedia [en.wikipedia.org]

- 9. ibisscientific.com [ibisscientific.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 12. d-nb.info [d-nb.info]

- 13. Thermal degradation of 18 amino acids during pyrolytic processes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of 2-(2-Aminophenoxy)propanenitrile

This guide is intended for researchers, scientists, and drug development professionals who may be working with 2-(2-Aminophenoxy)propanenitrile. As a novel or specialty chemical, comprehensive safety data may not be readily available. Therefore, this document synthesizes known information about its chemical structure, data from analogous compounds, and established principles of chemical safety to provide a robust framework for its handling and use in a research and development setting.

Introduction and Scientific Context

2-(2-Aminophenoxy)propanenitrile is a bifunctional organic molecule containing both a primary aromatic amine and a nitrile group. The aminophenoxy moiety is a common structural motif in pharmaceuticals and agrochemicals, while the propanenitrile group introduces a reactive center that can be a precursor for various other functional groups. Given its structure, this compound is likely to be a solid at room temperature and may be used as an intermediate in organic synthesis. The absence of a comprehensive, officially published Safety Data Sheet (SDS) necessitates a cautious and well-informed approach to its handling, based on the known hazards of its constituent functional groups.

Physicochemical Properties

A summary of the known and computed physicochemical properties of 2-(2-Aminophenoxy)propanenitrile is provided in the table below. This information is crucial for understanding its potential behavior under various experimental conditions.

| Property | Value | Source |

| Chemical Formula | C9H10N2O | American Elements[1] |

| Molecular Weight | 162.19 g/mol | American Elements[1] |

| CAS Number | 1249409-60-6 | American Elements[1] |

| IUPAC Name | 2-(2-aminophenoxy)propanenitrile | American Elements[1] |

| Computed XLogP3-AA | 1.5 | PubChem[2] |

| Computed Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Computed Hydrogen Bond Acceptor Count | 4 | PubChem[2] |

| Computed Rotatable Bond Count | 2 | PubChem[2] |

| Computed Topological Polar Surface Area | 59 Ų | PubChem[2] |

Hazard Identification and Risk Assessment

Due to the lack of specific toxicological data for 2-(2-Aminophenoxy)propanenitrile, a risk assessment must be based on the hazards of structurally similar compounds. The primary hazards are associated with the aromatic amine and the nitrile functional groups.

-

Aromatic Amines: Many aromatic amines are known to be toxic and are potential carcinogens, mutagens, or reproductive toxins. They can be absorbed through the skin.

-

Nitriles: Organic nitriles can be toxic if swallowed, inhaled, or absorbed through the skin.[3] In the body, they can be metabolized to release cyanide, which is a potent inhibitor of cellular respiration.[3] Symptoms of nitrile poisoning are similar to those of cyanide poisoning and can include headache, dizziness, nausea, and in severe cases, loss of consciousness and death.[3]

Based on these considerations, 2-(2-Aminophenoxy)propanenitrile should be treated as a hazardous substance with potential for acute and chronic toxicity.

GHS Hazard Classification (Predicted)

While not officially classified, a conservative GHS classification based on its structure would likely include:

-

Acute Toxicity, Oral (Category 3 or 4)

-

Acute Toxicity, Dermal (Category 3 or 4)

-

Acute Toxicity, Inhalation (Category 3 or 4)

-

Skin Corrosion/Irritation (Category 2)

-

Serious Eye Damage/Eye Irritation (Category 2)

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation

A logical workflow for risk assessment when handling a compound with limited safety data is outlined below.

Caption: Risk assessment workflow for handling chemicals with limited safety data.

Safe Handling and Storage

Given the predicted hazards, stringent safety measures are required when handling 2-(2-Aminophenoxy)propanenitrile.

Engineering Controls

-

Ventilation: All work with this compound, including weighing and preparing solutions, should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[4]

-

Containment: For procedures with a higher risk of aerosol generation, a glove box may be appropriate.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[4] A face shield should be worn in addition to goggles if there is a risk of splashing.

-

Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene.[3] Given that some organic compounds can permeate gloves over time, it is advisable to double-glove and to change gloves frequently, especially if contamination is suspected.

-

Skin and Body Protection: A lab coat should be worn at all times. For larger quantities or when there is a significant risk of spillage, a chemically resistant apron or coveralls should be used.[4]

-

Respiratory Protection: If work must be performed outside of a fume hood (which is strongly discouraged), a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates should be used.

Storage

-

Store in a tightly sealed, clearly labeled container.

-

Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5]

-

Store in a locked cabinet or other secure location to prevent unauthorized access.

Experimental Protocol: Weighing and Dissolving a Potentially Hazardous Solid

This protocol provides a step-by-step methodology for safely handling a solid compound like 2-(2-Aminophenoxy)propanenitrile.

-

Preparation:

-

Don all required PPE (goggles, lab coat, double gloves).

-

Ensure the chemical fume hood is operational and the sash is at the appropriate height.

-

Decontaminate the work surface within the fume hood.

-

Assemble all necessary equipment (spatula, weigh boat, beaker, solvent, magnetic stir bar, and stir plate).

-

-

Weighing:

-

Place an analytical balance inside the fume hood if possible. If not, use a draft shield and perform the weighing in a designated area with minimal air currents, then carefully transport the weighed material to the fume hood.

-

Tare the weigh boat on the balance.

-

Carefully transfer the desired amount of 2-(2-Aminophenoxy)propanenitrile from the stock container to the weigh boat using a clean spatula. Avoid creating dust.

-

Securely close the stock container immediately after use.

-

-

Dissolution:

-

Place the beaker containing the stir bar and the appropriate solvent on the stir plate inside the fume hood.

-

Carefully add the weighed solid to the solvent.

-

Begin stirring to facilitate dissolution. Gentle heating may be applied if necessary, but this should be done with caution as it may increase the vapor pressure of the solvent and the compound.

-

-

Cleanup:

-

Dispose of the used weigh boat and any contaminated wipes in a designated solid hazardous waste container.

-

Wipe down the spatula with a solvent-dampened cloth and dispose of the cloth in the solid waste container.

-

Clean the work area thoroughly.

-

-

Post-Procedure:

-

Remove PPE in the correct order (outer gloves, then inner gloves, then lab coat, then goggles).

-

Wash hands thoroughly with soap and water.

-

Caption: Workflow for safely handling a potentially hazardous solid.

Emergency Procedures

First-Aid Measures

-

In case of skin contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing.[6] Seek immediate medical attention.

-

In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.

-

If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration (use a barrier device to avoid direct contact). Seek immediate medical attention.

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response

-

Small spills:

-

Evacuate the immediate area.

-

Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite or sand.

-

Sweep up the absorbed material and place it in a sealed container for hazardous waste disposal.

-

Clean the spill area with a suitable solvent, followed by soap and water.

-

-

Large spills:

-

Evacuate the laboratory and alert personnel in adjacent areas.

-

Contact your institution's environmental health and safety (EHS) department or emergency response team immediately.

-

Do not attempt to clean up a large spill without proper training and equipment.

-

Disposal Considerations

All waste containing 2-(2-Aminophenoxy)propanenitrile, including unused material, contaminated lab supplies, and spill cleanup materials, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in the regular trash.

Conclusion

While specific safety data for 2-(2-Aminophenoxy)propanenitrile is not currently available, a thorough analysis of its chemical structure and the known hazards of its functional groups allows for the development of a robust safety protocol. By adhering to the principles of good laboratory practice, utilizing appropriate engineering controls and personal protective equipment, and being prepared for emergencies, researchers can handle this compound in a safe and responsible manner. Always err on the side of caution when working with novel or uncharacterized substances.

References

-

PubChem. (2S)-2-(2-amino-5-fluorophenoxy)propanenitrile. National Center for Biotechnology Information. [Link]

-

American Elements. 2-(2-aminophenoxy)propanenitrile. [Link]

-

PubChem. Propanenitrile, 2-amino-. National Center for Biotechnology Information. [Link]

-

Cheméo. Chemical Properties of Propanenitrile (CAS 107-12-0). [Link]

-

Chemsrc. 2-Amino-2-methylpropanenitrile CAS#:19355-69-2. [Link]

-

PubChem. 2-Amino-2-methylpropionitrile. National Center for Biotechnology Information. [Link]

-

Cheméo. Chemical Properties of Propanenitrile, 2-hydroxy- (CAS 78-97-7). [Link]

-

Wikipedia. Propionitrile. [Link]

-

Cheméo. Chemical and physical properties of 2-Propenenitrile. [Link]

-

ChemSynthesis. 2,2-diethoxypropanenitrile. [Link]

-

Axsyn. Propanenitrile, 2-(2-propenylamino)-;56095-77-3. [Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. (2S)-2-(2-amino-5-fluorophenoxy)propanenitrile | C9H9FN2O | CID 93959231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Amino-2-methylpropionitrile | C4H8N2 | CID 88022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Propenenitrile (CAS 107-13-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. 2,2-Bis[4-(4-aminophenoxy)phenyl]propane | 13080-86-9 [chemicalbook.com]

- 6. 2-Amino-2-methylpropanenitrile | CAS#:19355-69-2 | Chemsrc [chemsrc.com]

An In-depth Technical Guide to o-Aminophenoxy Nitrile Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the quest for novel molecular scaffolds that exhibit potent and selective biological activities. Among the myriad of heterocyclic and aromatic compounds, o-aminophenoxy nitrile derivatives have emerged as a promising class of molecules with diverse therapeutic potential. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of these compounds, offering field-proven insights for researchers and drug development professionals.

The o-Aminophenoxy Nitrile Scaffold: A Privileged Motif in Medicinal Chemistry

The o-aminophenoxy nitrile core structure, characterized by an aminophenol linked to a nitrile-bearing moiety via an ether linkage, represents a versatile template for the design of novel therapeutic agents. The strategic placement of the amino and cyano groups, ortho to the phenoxy linkage, imparts unique physicochemical properties and allows for diverse chemical modifications. This arrangement facilitates intramolecular interactions and provides key pharmacophoric features that can engage with a variety of biological targets.

The nitrile group, in particular, is a key contributor to the biological activity of these derivatives. It is a potent hydrogen bond acceptor and can act as a bioisostere for other functional groups like carbonyls and halogens.[1][2] Furthermore, the introduction of a nitrile moiety can enhance the metabolic stability and pharmacokinetic profile of a drug candidate.[1][3]

Synthetic Methodologies: Accessing the o-Aminophenoxy Nitrile Core

The synthesis of o-aminophenoxy nitrile derivatives typically commences with readily available starting materials, primarily substituted o-aminophenols. The key synthetic step involves the formation of the ether linkage, which can be achieved through various established methods.

Williamson Ether Synthesis: A Classic and Versatile Approach

The most common and straightforward method for constructing the ether bond is the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group of an o-aminophenol to form a phenoxide, which then acts as a nucleophile to displace a leaving group on an acetonitrile derivative.

Experimental Protocol: Synthesis of 2-(2-Aminophenoxy)acetonitrile

-

Step 1: Deprotonation of o-Aminophenol. To a solution of o-aminophenol (1 equivalent) in a suitable polar aprotic solvent, such as acetonitrile or dimethylformamide (DMF), is added a base (1-1.5 equivalents). Common bases for this step include potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). The reaction mixture is typically stirred at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.

-

Step 2: Nucleophilic Substitution. A solution of a haloacetonitrile, most commonly bromoacetonitrile or chloroacetonitrile (1-1.2 equivalents), in the same solvent is then added dropwise to the reaction mixture. The reaction is typically stirred at room temperature or slightly elevated temperatures (40-60 °C) and monitored by thin-layer chromatography (TLC) until completion.

-

Step 3: Work-up and Purification. Upon completion, the reaction mixture is filtered to remove the inorganic salts. The filtrate is then concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel using an appropriate eluent system, such as a mixture of hexanes and ethyl acetate, to afford the desired 2-(2-aminophenoxy)acetonitrile.

This protocol can be readily adapted for the synthesis of a wide range of substituted o-aminophenoxy nitrile derivatives by employing appropriately substituted o-aminophenols and haloacetonitriles.

Microwave-Assisted Synthesis: A Route to Accelerated Reaction Times

To expedite the synthesis of these derivatives, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool. Microwave irradiation can significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods. The protocol is similar to the conventional Williamson ether synthesis, but the reaction is carried out in a dedicated microwave reactor, allowing for precise temperature and pressure control.

Workflow for Synthesis of o-Aminophenoxy Nitrile Derivatives

Caption: General workflow for the synthesis of o-aminophenoxy nitrile derivatives.

Biological Activities and Therapeutic Potential

o-Aminophenoxy nitrile derivatives have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug discovery in various therapeutic areas.

Anticancer Activity

A growing body of evidence suggests that o-aminophenoxy nitrile derivatives possess significant anticancer properties. While specific IC50 values for the core o-aminophenoxy nitrile scaffold are not extensively reported in publicly available literature, studies on closely related aminophenoxy derivatives have shown promising results against various cancer cell lines. For instance, certain 4-(4-aminophenoxy)picolinamide derivatives have exhibited potent antiproliferative activity against A549 (lung carcinoma), HeLa (cervical cancer), and MCF-7 (breast cancer) cells, with the most promising compound having an IC50 value of 0.26 μM against A549 cells.[4] Another study on aminophenoxy flavone derivatives identified a compound with IC50 values of 4 µM and 2 µM against A549 and H1975 (non-small cell lung cancer) cells, respectively.[5] These findings suggest that the aminophenoxy moiety is a key contributor to the cytotoxic effects.

Table 1: Anticancer Activity of Related Aminophenoxy Derivatives

| Compound Class | Cell Line | IC50 (µM) | Reference |

| 4-(4-Aminophenoxy)picolinamide | A549 | 0.26 | [4] |

| 4-(4-Aminophenoxy)picolinamide | HeLa | Not specified | [4] |

| 4-(4-Aminophenoxy)picolinamide | MCF-7 | Not specified | [4] |

| Aminophenoxy Flavone | A549 | 4 | [5] |

| Aminophenoxy Flavone | H1975 | 2 | [5] |

Mechanism of Action in Cancer: The precise mechanism of action for the anticancer activity of o-aminophenoxy nitrile derivatives is likely multifactorial and may involve the inhibition of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis. The nitrile group can act as a pharmacophore that interacts with the active site of various enzymes, such as kinases, which are often dysregulated in cancer.[1] For example, some nitrile-containing compounds have been shown to be potent inhibitors of receptor tyrosine kinases.[1]

Caption: Putative mechanism of anticancer action via kinase inhibition.

Antimicrobial Activity

The o-aminophenoxy nitrile scaffold has also been explored for its potential as an antimicrobial agent. While specific minimum inhibitory concentration (MIC) data for this class of compounds is limited, related nitrile-containing heterocyclic compounds have shown promising activity against a range of bacterial and fungal pathogens. For instance, certain quinoline-3-carbonitrile derivatives have demonstrated antibacterial potential against Gram-negative bacteria, with the highest activity towards E. coli at an MIC of 4 μg/mL.[6] Amide derivatives of pyranones and pyridinones have also been reported to exhibit antimicrobial activity, with some compounds showing good inhibitory action against Staphylococcus aureus.[7]

Table 2: Antimicrobial Activity of Related Nitrile-Containing Compounds

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Quinoline-3-carbonitrile | Escherichia coli | 4 | [6] |

| Pyridinone Amide | Staphylococcus aureus | Not specified | [7] |

| Pyrimidine Derivatives | Escherichia coli | - | [8] |

| Pyrimidine Derivatives | Bacillus subtilis | - | [8] |

| Pyrimidine Derivatives | Candida albicans | - | [8] |

Mechanism of Antimicrobial Action: The antimicrobial mechanism of o-aminophenoxy nitrile derivatives could involve various targets within microbial cells. The nitrile group's ability to coordinate with metal ions suggests a potential to inhibit metalloenzymes that are essential for microbial survival. Additionally, these compounds may disrupt cell membrane integrity or interfere with nucleic acid or protein synthesis.

Structure-Activity Relationship (SAR) Insights

Understanding the structure-activity relationship (SAR) is paramount for the rational design of more potent and selective o-aminophenoxy nitrile derivatives. Key insights can be gleaned from the analysis of existing data on related compounds:

-

Role of the Nitrile Group: The nitrile functionality is often crucial for biological activity. Its electron-withdrawing nature and ability to participate in hydrogen bonding and other polar interactions contribute significantly to target binding.[1][2]

-

Substitution on the Phenyl Ring: The nature and position of substituents on the aminophenoxy ring can profoundly influence activity. Electron-withdrawing or electron-donating groups can modulate the electronic properties of the molecule, affecting its binding affinity and pharmacokinetic profile.

-

The Amino Group: The free amino group can serve as a hydrogen bond donor and a site for further chemical modification to explore different pharmacophoric spaces.

Future Perspectives and Conclusion

o-Aminophenoxy nitrile derivatives represent a promising and relatively underexplored area of medicinal chemistry. The synthetic accessibility of this scaffold, coupled with the diverse biological activities observed in related compounds, warrants further investigation. Future research should focus on:

-

Expansion of Chemical Diversity: The synthesis and biological evaluation of a broader range of substituted o-aminophenoxy nitrile derivatives are needed to establish a comprehensive SAR.

-

Elucidation of Mechanisms of Action: In-depth mechanistic studies are required to identify the specific molecular targets and signaling pathways modulated by these compounds.

-

In Vivo Efficacy and Pharmacokinetic Studies: Promising lead compounds should be advanced to in vivo models to assess their efficacy, safety, and pharmacokinetic properties.

References

-